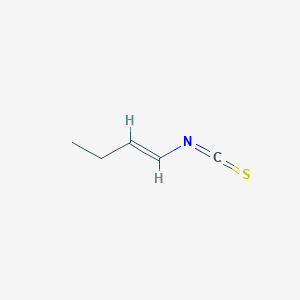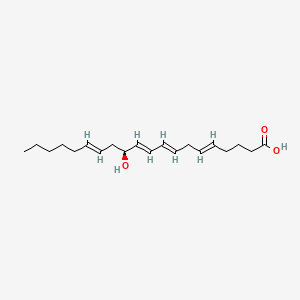![molecular formula C18H18N2O2 B1231149 N-[(E)-2-bicyclo[2.2.1]heptanylideneamino]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1231149.png)
N-[(E)-2-bicyclo[2.2.1]heptanylideneamino]-3-hydroxynaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bicyclo[2.2.1]heptanylideneamino)-3-hydroxy-2-naphthalenecarboxamide is a naphthalenecarboxamide.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
N-[(E)-2-bicyclo[2.2.1]heptanylideneamino]-3-hydroxynaphthalene-2-carboxamide and its derivatives have demonstrated significant antimycobacterial properties. Research shows that these compounds exhibit activity against various Mycobacterium strains, including Mycobacterium tuberculosis, Mycobacterium kansasii, and Mycobacterium smegmatis. Some derivatives, such as N-(4-bromophenyl)-1-hydroxynaphthalene-2-carboxamide, have shown high biological activity against these strains, comparable or superior to standard treatments like rifampicin and isoniazid (Goněc et al., 2013), (Goněc et al., 2016).
Herbicidal and Photosynthesis-Inhibiting Activity
These compounds also exhibit significant herbicidal activity and inhibition of photosynthetic electron transport (PET) in plants. Studies have highlighted their effectiveness in inhibiting PET in spinach chloroplasts. For instance, derivatives like N-(3-trifluoromethylphenyl)-1-hydroxynaphthalene-2-carboxamide have shown notable PET-inhibiting activity (Kos et al., 2013), (Goněc et al., 2015).
Antitrypanosomal Activity
Additionally, certain derivatives have shown promising antitrypanosomal activity, particularly against Trypanosoma brucei brucei. Compounds like 3-hydroxy-N-(3-trifluoromethylphenyl)- and 3-hydroxy-N-(4-trifluoromethylphenyl)naphthalene-2-carboxamides have been identified as effective in this regard (Kos et al., 2018).
Fluorescence Quenching Studies
These compounds are also studied in the context of fluorescence quenching, which is relevant in various analytical and biochemical applications. For instance, studies involving carboxamide derivatives and their interaction with solvents like aniline and carbon tetrachloride have provided insights into their quenching mechanisms (Patil et al., 2013).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, the bicyclo[2.2.1]heptane structure, a part of this compound, is explored for its potential in developing new therapeutic agents. For example, N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides have been identified as promising KCNQ2 and KCNQ4 potassium channel openers, which can have significant implications in neurological disorders (Yu et al., 2011).
Eigenschaften
Produktname |
N-[(E)-2-bicyclo[2.2.1]heptanylideneamino]-3-hydroxynaphthalene-2-carboxamide |
|---|---|
Molekularformel |
C18H18N2O2 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
N-[(E)-2-bicyclo[2.2.1]heptanylideneamino]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H18N2O2/c21-17-10-13-4-2-1-3-12(13)9-15(17)18(22)20-19-16-8-11-5-6-14(16)7-11/h1-4,9-11,14,21H,5-8H2,(H,20,22)/b19-16+ |
InChI-Schlüssel |
GUXLIZBICPCSSH-KNTRCKAVSA-N |
Isomerische SMILES |
C1CC\2CC1C/C2=N\NC(=O)C3=CC4=CC=CC=C4C=C3O |
SMILES |
C1CC2CC1CC2=NNC(=O)C3=CC4=CC=CC=C4C=C3O |
Kanonische SMILES |
C1CC2CC1CC2=NNC(=O)C3=CC4=CC=CC=C4C=C3O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-hydroxy-8-[(E)-3-hydroxybut-1-enyl]-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1231070.png)
![(1R,4S,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1231072.png)








![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide](/img/structure/B1231087.png)
![2-[4-[2-[[(2R)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B1231088.png)